molecular formula C13H15ClN2OS B6444496 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol CAS No. 2548981-42-4

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol

Cat. No. B6444496
CAS RN: 2548981-42-4
M. Wt: 282.79 g/mol
InChI Key: URKHVERMAJJLEM-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you mentioned, are a class of organic compounds that have been studied for their potential medicinal properties . They are often used as building blocks in organic synthesis .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring . The specific structure of “1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol” would include additional functional groups attached to this core structure.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit antibacterial action

Mode of Action

Benzothiazole derivatives are known to interact with bacterial cells, leading to their inhibition

Biochemical Pathways

Benzothiazole derivatives have been associated with antibacterial activity , suggesting they may interfere with essential bacterial processes

Result of Action

Given its potential antibacterial activity , it may lead to the inhibition of bacterial growth or viability

Future Directions

The future directions for research on “1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol” and similar compounds could include further exploration of their potential medicinal properties, development of new synthetic methods, and investigation of their mechanism of action .

properties

IUPAC Name

1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-10(14)2-3-11-12(8)15-13(18-11)16-6-4-9(17)5-7-16/h2-3,9,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKHVERMAJJLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCC(CC3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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